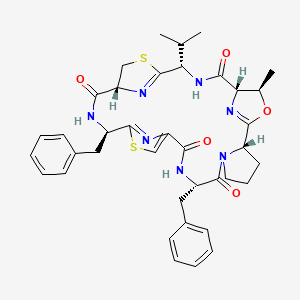

Lissoclinamide 4

説明

特性

CAS番号 |

120853-16-9 |

|---|---|

分子式 |

C38H43N7O5S2 |

分子量 |

741.9 g/mol |

IUPAC名 |

(2S,8S,15R,18R,22S,25S,26R)-8,15-dibenzyl-26-methyl-22-propan-2-yl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),21(29)-tetraene-7,10,17,24-tetrone |

InChI |

InChI=1S/C38H43N7O5S2/c1-21(2)30-37-42-28(20-52-37)32(46)39-25(17-23-11-6-4-7-12-23)36-41-27(19-51-36)33(47)40-26(18-24-13-8-5-9-14-24)38(49)45-16-10-15-29(45)35-44-31(22(3)50-35)34(48)43-30/h4-9,11-14,19,21-22,25-26,28-31H,10,15-18,20H2,1-3H3,(H,39,46)(H,40,47)(H,43,48)/t22-,25-,26+,28+,29+,30+,31+/m1/s1 |

InChIキー |

HKYACNDBJBTRBK-OZEYYBSUSA-N |

SMILES |

CC1C2C(=O)NC(C3=NC(CS3)C(=O)NC(C4=NC(=CS4)C(=O)NC(C(=O)N5CCCC5C(=N2)O1)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C |

異性体SMILES |

C[C@@H]1[C@H]2C(=O)N[C@H](C3=N[C@@H](CS3)C(=O)N[C@@H](C4=NC(=CS4)C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=N2)O1)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C |

正規SMILES |

CC1C2C(=O)NC(C3=NC(CS3)C(=O)NC(C4=NC(=CS4)C(=O)NC(C(=O)N5CCCC5C(=N2)O1)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C |

外観 |

Solid powder |

他のCAS番号 |

120853-16-9 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Lissoclinamide 4; |

製品の起源 |

United States |

Origin and Biosynthesis of Lissoclinamide 4

Isolation from Marine Invertebrate Sources

Marine environments are prolific sources of structurally diverse and biologically active natural compounds. Among these, tunicates, also known as sea squirts, have proven to be particularly rich in novel metabolites.

Discovery and Isolation from the Ascidian Lissoclinum patella

Lissoclinamide 4 was first discovered and isolated from the aplousobranch ascidian Lissoclinum patella. nih.govgoogle.comrsc.org This marine invertebrate has been a notable source of cyclic peptides, including other lissoclinamides and patellamides. nih.govgoogle.commdpi.comnih.gov The isolation of lissoclinamide 4, alongside lissoclinamide 5 and patellamide D, from L. patella was reported in 1989. mdpi.com Early studies on peptides from L. patella also described thiazoline-containing peptides and contributed to the structural elucidation of related compounds like ulicyclamide and patellamide A. mdpi.com The isolation process typically involves the extraction of compounds from the tunicate tissue, followed by various chromatographic techniques to purify the individual metabolites. nih.govgoogle.com Structural determination was largely achieved using spectroscopic methods, such as two-dimensional NMR techniques and mass spectrometry. nih.govrsc.org Initial structural proposals for related patellamides included directly connected thiazole (B1198619) and oxazoline (B21484) heterocycles, which were later corrected in conjunction with proposed synthetic pathways. mdpi.com

Identification of Associated Symbiotic Cyanobacteria as Biosynthetic Producers

Although isolated from the ascidian Lissoclinum patella, the biosynthesis of lissoclinamide 4 is not carried out by the tunicate itself. Research has revealed that the actual producers of lissoclinamides and patellamides are symbiotic cyanobacteria, specifically Prochloron species, which are obligate symbionts of these ascidians. nih.govmdpi.comresearchgate.netnih.gov This discovery shifted the focus of research from the marine invertebrate host to its microbial symbiont as the source of these bioactive peptides. Studies in 2005 demonstrated that the cyanobacterium Prochloron didemni, a symbiont of L. patella, was responsible for the production of the patellamide group of compounds through a ribosomal pathway. mdpi.comnih.gov Heterologous expression studies, involving cloning Prochloron genomic DNA into Escherichia coli, further affirmed Prochloron sp. as the primary biosynthetic source of patellamides isolated from L. patella. mdpi.com While Prochloron primarily functions as a photosymbiont, it is also the source of these complex peptides. mdpi.com

Elucidation of the Ribosomally Synthesized and Post-Translationally Modified Peptide (RiPP) Pathway

Lissoclinamide 4, as a cyanobactin, is synthesized via a RiPP pathway, a mechanism distinct from non-ribosomal peptide synthesis. RiPPs are derived from precursor peptides that undergo extensive post-translational modifications. nih.govresearchgate.netrsc.org

Characterization of the Cyanobactin Biosynthetic Machinery

The biosynthesis of cyanobactins, including lissoclinamide 4, is governed by dedicated gene clusters found in cyanobacteria. researchgate.netnih.gov The cyanobactin biosynthetic machinery involves a set of enzymes that act on a ribosomally synthesized precursor peptide. nih.gov A minimal cyanobactin biosynthetic pathway typically encodes for several key proteins. core.ac.uk These include two protease genes, designated A (N-terminal protease) and G (C-terminal protease), which are related to the patA and patG genes from the patellamide biosynthetic pathway (pat). researchgate.net The gene cluster also includes a precursor peptide gene, E, homologous to patE, which directly encodes the amino acid sequence that will be modified to form the mature cyanobactin. researchgate.netnih.govnih.gov Additionally, two genes, B and C, related to patB and patC, encoding short conserved proteins of unidentified function, are typically present. researchgate.net The precursor peptide contains a core sequence that dictates the amino acid backbone of the cyanobactin, often flanked by recognition sequences (RSI, RSII, and RSIII) that guide the enzymatic modifications. mdpi.com

Enzymatic Steps Involved in Biosynthesis: Heterocyclization, Cleavage, and Macrocyclization

The formation of mature lissoclinamide 4 from its precursor peptide involves a series of enzymatic steps, characteristic of the cyanobactin RiPP pathway. These steps include heterocyclization, proteolytic cleavage of flanking sequences, and macrocyclization of the core peptide. nih.gov

Installation of heterocycles typically occurs first, followed by proteolysis and then macrocyclization. rsc.org Additional modifications, such as oxidation of heterocycles, can also occur. researchgate.net

A crucial step in the biosynthesis of lissoclinamide 4 is the formation of the characteristic oxazoline and thiazoline (B8809763) rings. This is catalyzed by heterocyclase enzymes, also known as cyclodehydratases. mdpi.comresearchgate.net These enzymes facilitate the heterocyclization of specific amino acid residues within the precursor peptide, namely cysteine, serine, and threonine. mdpi.comresearchgate.net The reaction involves the cyclodehydration of these residues, resulting in the formation of thiazoline rings from cysteine and oxazoline rings from serine or threonine, with the elimination of water. mdpi.comresearchgate.net Cyanobactin heterocyclases (often denoted as D proteins) have been studied in detail in related pathways like the patellamide and trunkamide (B1244394) pathways. mdpi.com The activity of these heterocyclases is ATP-dependent and follows a defined order of reactions. mdpi.com The processivity of the heterocyclase enzyme requires the presence of the leader peptide attached to the core peptide, indicating that heterocyclization occurs before the cleavage and macrocyclization steps. mdpi.com A short sequence element within the leader peptide serves as an indication for heterocycle formation. mdpi.com The heterocyclase is a YcaO-family protein, sometimes accompanied by an E1-like superfamily partner protein. core.ac.uk

After heterocyclization, proteolytic cleavage occurs. The N-terminal protease (A-protease) cleaves the precursor peptide at RSII, generating a free amine group. mdpi.com The C-terminal protease (G-protease) cleaves the precursor peptide at RSIII and catalyzes the C-N macrocyclization, forming the cyclic peptide structure. mdpi.com This macrocyclization involves the nucleophilic attack of the free N-terminus on an acyl-enzyme intermediate formed at the C-terminus. researchgate.net

The presence of thiazole moieties, which are oxidized forms of thiazolines, is also common in lissoclinamides. mdpi.com Oxidation of thiazolines and oxazolines to thiazoles and oxazoles can occur, catalyzed by oxidase enzymes, which may be encoded within the cyanobactin pathway gene cluster, sometimes as a domain within the G gene or as a separate enzyme. mdpi.comresearchgate.net

Function of Proteases (e.g., PatA, PatG) in Precursor Peptide Processing and Cyclization.

Two key proteases, PatA and PatG, play essential roles in processing the cyanobactin precursor peptide. These enzymes are encoded within the cyanobactin gene clusters and are related to the proteases found in the patellamide biosynthetic pathway. mdpi.comnih.gov PatA is an N-terminal protease that catalyzes the cleavage of the leader sequence from the precursor peptide. mdpi.complos.org This cleavage step is necessary to free the N-terminus of the core peptide, making it available for subsequent cyclization. mdpi.com

PatG functions as a C-terminal protease and a macrocyclase. It is responsible for cleaving the C-terminal recognition sequence from the precursor peptide. mdpi.complos.org Crucially, PatG then catalyzes the formation of the macrocyclic peptide ring by joining the newly freed N-terminus to the C-terminus of the core peptide. mdpi.comnih.gov While both PatA and PatG are involved in processing, studies have indicated that PatG is specifically required for the N-C cyclization of cyanobactins. nih.gov The macrocyclase domain of PatG has a subtilisin fold and contains specific insertions that are believed to be involved in the macrocyclization process. mdpi.com

Oxidative Modification Steps Leading to Thiazole and Oxazole (B20620) Rings.

The formation of the characteristic thiazole and oxazole rings in Lissoclinamide 4 involves oxidative modification steps following the initial heterocyclization. Heterocyclization is carried out by enzymes known as cyclodehydratases (or heterocyclases), which act on cysteine, serine, and threonine residues within the precursor peptide. mdpi.complos.org This process leads to the formation of five-membered rings: thiazolines from cysteines and oxazolines from serines and threonines, with the elimination of water. mdpi.complos.org

Following heterocyclization, these thiazoline and oxazoline rings undergo oxidation to form the aromatic thiazole and oxazole rings, respectively. mdpi.complos.org This oxidation step is typically catalyzed by an oxidase enzyme. In some cyanobactin pathways, an oxidase domain is fused to the C-terminal protease PatG, while in others, a stand-alone oxidase enzyme is involved. nih.govresearchgate.net This oxidation process converts the saturated or partially saturated five-membered rings into their aromatic counterparts. researchgate.net The presence of an oxidase domain in PatG has been linked to the synthesis of thiazoles from thiazolines. nih.govgoogle.com The oxidation of azolines (like thiazolines) proceeds in an N to C direction on both linear and macrocyclic peptides. researchgate.net

The biosynthesis of Lissoclinamide 4 thus involves a coordinated series of enzymatic reactions, starting from a ribosomally synthesized precursor peptide, undergoing specific cleavages by proteases like PatA and PatG, followed by heterocyclization and oxidative steps to yield the mature cyclic peptide containing thiazole and oxazole moieties. mdpi.comnih.govplos.org

Here is a summary of the key enzymes and their functions in the biosynthesis of cyanobactins, including Lissoclinamide 4:

| Enzyme Class | Example Enzyme | Function |

| N-terminal Protease | PatA | Cleaves the N-terminal leader sequence of the precursor peptide. mdpi.complos.org |

| C-terminal Protease | PatG | Cleaves the C-terminal recognition sequence. mdpi.complos.org |

| Macrocyclase | PatG | Catalyzes the cyclization of the processed core peptide. mdpi.comnih.gov |

| Heterocyclase | PatD | Catalyzes the formation of thiazolines and oxazolines from Cys, Ser, Thr. mdpi.complos.orgnih.gov |

| Oxidase | PatG (domain) | Catalyzes the oxidation of thiazolines and oxazolines to thiazoles and oxazoles. mdpi.complos.orgnih.govresearchgate.net |

Chemical Synthesis and Stereochemical Elucidation of Lissoclinamide 4

Strategies for Total Synthesis of Lissoclinamide 4

Synthetic strategies for Lissoclinamide 4 have focused on the efficient formation of its characteristic oxazoline (B21484) and thiazoline (B8809763) rings and overcoming the inherent lability of the thiazoline moiety. researchgate.netrsc.orgacs.org

Solutions to Configurational Lability Challenges in Thiazoline-Containing Peptides

A significant challenge in synthesizing peptides containing thiazoline rings, such as Lissoclinamide 4, is their configurational lability. researchgate.netrsc.orgacs.org Enantiopure amino acid substituted thiazolines can undergo epimerization, complicating the synthesis of stereochemically pure products. researchgate.netrsc.org To address this, a novel strategy was employed in the synthesis of Lissoclinamide 4 whereby both the oxazoline and thiazoline rings were formed simultaneously in a "one-pot" double cyclodehydration sequence in the final step. researchgate.netrsc.org This approach aimed to minimize the time the labile thiazoline ring exists in a state where epimerization is likely. researchgate.netrsc.org

Development of "One-Pot" Double Cyclodehydration Sequences

The total synthesis of Lissoclinamide 4 notably utilized a "one-pot" double cyclodehydration sequence. researchgate.netrsc.org This strategy involved the simultaneous formation of both the oxazoline and thiazoline rings from an appropriate thioamide/amide cyclopeptide precursor. researchgate.netrsc.org This methodology was developed as a means to circumvent the problems associated with the configurational lability of enantiopure amino acid substituted thiazolines. researchgate.netrsc.org By forming both heterocycles in a single step at the end of the synthesis, the potential for epimerization of the thiazoline ring was reduced. researchgate.netrsc.org

Stereochemical Re-assignment through Synthetic Methodologies

Total synthesis plays a crucial role in confirming and, when necessary, correcting the stereochemistry assigned to natural products based on spectroscopic analysis. researchgate.netrsc.orgacs.orgfigshare.com

Critical Role of Total Synthesis in Confirming and Correcting Natural Product Stereochemistry

In the case of Lissoclinamide 4, total synthesis was instrumental in the re-assignment of its stereochemistry. researchgate.netrsc.orgacs.org The initial stereochemistry published for natural Lissoclinamide 4 was revised based on the synthetic work. researchgate.netrsc.org The successful synthesis of a compound whose spectroscopic data and other properties matched those of the natural product allowed for the confirmation of the correct stereochemical configuration. researchgate.netrsc.org Specifically, the stereochemistry originally assigned as 2 was re-assigned to 16 based on the synthetic studies. researchgate.netrsc.org This highlights how the ability to synthesize a natural product with defined stereocenters provides definitive proof of its absolute and relative configuration.

Structure Activity Relationship Sar Investigations of Lissoclinamide 4

Impact of Heterocycle Oxidation States on Observed Biological Responses

The oxidation state of the five-membered heterocycles, specifically the difference between thiazoline (B8809763) and thiazole (B1198619) rings, can significantly affect the bioactivity of lissoclinamides. mdpi.comresearchgate.netnih.govresearchgate.net A notable example is the comparison between lissoclinamide 4 and lissoclinamide 5. mdpi.comresearchgate.netnih.gov These two compounds differ only in the oxidation state of a single thiazole unit. mdpi.comresearchgate.netnih.gov This seemingly small difference results in a substantial change in cytotoxic potency, with lissoclinamide 5 being two orders of magnitude less cytotoxic than lissoclinamide 4 against bladder carcinoma (T24) cells. mdpi.comnih.gov This highlights the critical role of the heterocycle oxidation state in determining the level of biological response.

Comparative Analysis of Lissoclinamide 4 with Related Lissoclinamide Analogues (e.g., Lissoclinamide 7)

Comparing the biological activity of lissoclinamide 4 with other lissoclinamide analogues provides insights into the structural features that contribute to their varying potencies. Lissoclinamides 4, 5, 7, and 8 are cyclic heptapeptides with similar structural frameworks, containing an oxazoline (B21484) ring, proline, valine, and two phenylalanine residues, and differing in their stereochemistry or the number of thiazole and thiazoline rings. nih.gov

Lissoclinamide 7, which contains two thiazoline rings in addition to the oxazoline heterocycle, has been reported as the most potent among the lissoclinamide series, rivalling didemnin (B1252692) B in in vitro cytotoxicity. nih.govacs.orgmdpi.com This suggests that the presence and perhaps the specific arrangement of thiazoline rings may be linked to higher cytotoxic activity in this family of compounds. nih.govmdpi.com

Here is a table summarizing some of the comparative findings regarding cytotoxicity:

| Compound | Key Structural Features | Cytotoxicity against Bladder Carcinoma (T24) Cells | Relative Potency (vs. Lissoclinamide 4) | Source |

| Lissoclinamide 4 | Oxazoline, Thiazole, Thiazoline, Pro, Val, 2x Phe | High | 1x (Reference) | mdpi.comnih.gov |

| Lissoclinamide 5 | Oxazoline, 2x Thiazole, Pro, Val, 2x Phe | Significantly Lower | ~1/100x | mdpi.comnih.gov |

| Lissoclinamide 7 | Oxazoline, 2x Thiazoline, Pro, Val, 2x Phe | Very High (most potent in series) | Higher than Lissoclinamide 4 | nih.govmdpi.com |

Note: The exact IC50 values vary depending on the specific cell line and experimental conditions used in different studies. The table provides a qualitative and relative comparison based on the cited literature.

Molecular and Cellular Mechanism Investigations of Lissoclinamide 4

Exploration of Specific Molecular Targets and Binding Interactions.

Investigations into the specific molecular targets and binding interactions of Lissoclinamide 4 are ongoing. While some studies have explored the targets of related cyclic peptides from Lissoclinum species, direct, detailed information specifically on Lissoclinamide 4's molecular targets is less extensively documented in the provided search results. However, the broader class of azole-based cyclic peptides, including lissoclinamides and patellamides, are known to exhibit diverse biological activities, which are often attributed to their ability to interact with various cellular components. nih.gov The presence of thiazole (B1198619) and thiazoline (B8809763) rings in Lissoclinamide 4's structure is significant, as these heterocycles are known to participate in molecular interactions. researchgate.net The study of related lissoclinamides, such as lissoclinamide 7, has involved techniques like X-ray co-crystallography with the eukaryotic 80S ribosome to understand binding interactions for translation inhibitors. nih.gov Although this specific study focused on lissoclimides (a different class containing succinimides), it highlights the approach used to explore the molecular targets of marine natural products with similar biological activities.

Studies on Cellular Processes Modulated by Lissoclinamide 4 in in vitro Cell Line Models.

Lissoclinamide 4 has been evaluated for its effects on various cellular processes using in vitro cell line models. Studies have shown that Lissoclinamide 4 exhibits cytotoxicity against certain cancer cell lines. nih.gov For instance, it has demonstrated slight cytotoxicity against PS lymphocytic leukemia cells. nih.gov The level of cytotoxicity can vary depending on structural differences; for example, Lissoclinamide 4 showed lower activity against certain cell lines compared to lissoclinamide 7. uq.edu.au The observed cytotoxicity suggests that Lissoclinamide 4 interferes with essential cellular functions necessary for cell survival and proliferation.

Analysis of Metal Chelation Properties and Their Potential Role in Modulating Biological Activity.

Azole-based cyclic peptides from Lissoclinum species, including lissoclinamides and patellamides, are known for their high propensity to chelate metal ions. nih.govmdpi.comresearchgate.net This metal-binding ability has been proposed to play a significant role in their observed biological activities. nih.govuq.edu.au Studies have investigated the interaction of these peptides with various metal ions, particularly copper (II) and zinc (II). researchgate.netnih.gov

Research using techniques such as mass spectrometry and circular dichroism has been employed to study the metal binding properties of lissoclinamides and related compounds. uq.edu.auresearchgate.net These studies have shown that the nitrogen atoms of the thiazole and oxazoline (B21484) rings are involved in metal chelation. uq.edu.au The ability to bind metal ions, especially transition metals like copper, which are present in relatively high concentrations in ascidians, is considered potentially important for the biological roles of these peptides in their natural environment and may contribute to their activity in other biological systems. researchgate.net While the exact role of metal chelation in modulating the specific biological activities of Lissoclinamide 4, such as its cytotoxicity, is still being elucidated, it is considered a key characteristic that likely influences its interactions with biological targets.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Lissoclinamide 4 | 179977 |

| Lissoclinamide 5 | - |

| Lissoclinamide 6 | - |

| Lissoclinamide 7 | - |

| Lissoclinamide 8 | - |

| Lissoclinamide 9 | - |

| Lissoclinamide 10 | - |

| Ulithiacyclamide | - |

| Ulicyclamide | - |

| Patellamide A | - |

| Patellamide B | - |

| Patellamide C | - |

| Patellamide D | - |

| Patellamide E | - |

| Ascidiacyclamide (B1665190) | - |

| Chlorolissoclimide | - |

In vitro Cytotoxicity Data for Lissoclinamides 4, 5, and 6 against PS Lymphocytic Leukemia Cells

| Compound | Cytotoxicity (ED₅₀ µg/mL) |

| Lissoclinamide 4 | 10 |

| Lissoclinamide 5 | 12 |

| Lissoclinamide 6 | 6.9 |

Data source: nih.gov

Design and Synthesis of Lissoclinamide 4 Analogues for Mechanistic Research

Strategies for Rational Design of Novel Lissoclinamide 4 Derivatives

Rational design of Lissoclinamide 4 derivatives is guided by an understanding of its structure and the proposed interactions with biological targets. Strategies often involve modifying specific amino acid residues, altering the macrocyclic ring size, or changing the oxidation state of the heterocycles. The presence of thiazoline (B8809763) and thiazole (B1198619) rings, derived from cysteine residues, is a key structural feature of Lissoclinamide 4. researchgate.net The oxidation status of these azol(ine) rings is known to significantly impact the biological properties of cyanobactins. researchgate.net For instance, the difference between lissoclinamide 4 (containing a thiazoline) and lissoclinamide 5 (containing a thiazole) results in a two-order-of-magnitude increase in cytotoxicity against bladder carcinoma cells for lissoclinamide 5. researchgate.net This highlights the importance of the heterocycle oxidation state in determining activity.

Rational design can also involve computational studies to predict the most effective structural modifications for desired activity, particularly when total synthesis is challenging or natural supply is limited. nih.gov By understanding the structural requirements for biological activity, researchers can design targeted libraries of analogues.

Synthetic Methodologies for Heteroatom-Interchanged Analogues

Synthetic methodologies for creating Lissoclinamide 4 analogues, particularly those involving heteroatom interchange, are crucial for exploring the role of specific atoms in metal binding and biological activity. Lissoclinamide 4 and related cyclic peptides are known to bind metal ions, and this metal binding has been proposed to contribute to their bioactivities. researchgate.netresearchgate.netuq.edu.au The nitrogen atom of the thiazole ring is thought to participate in metal chelation. uq.edu.au

A novel concept in designing analogues involves the heteroatom interchange within the thiazole ring system. One reported strategy involves interchanging the carboxamide functionality from position 4 to position 5 of the thiazole ring, effectively swapping a nitrogen with a sulfur atom. uq.edu.au This nitrogen/sulfur heteroatom interchange aims to investigate how the position of the heteroatom influences metal binding and, consequently, biological activity.

Development of Imidazole-Containing Pseudo-Peptide Analogues for Mechanistic Probes

The development of imidazole-containing pseudo-peptide analogues of cyclic peptides like the patellamides (which share structural similarities with lissoclinamides) serves as a strategy for creating mechanistic probes. While imidazole (B134444) heterocycles are not typically found in natural cyanobactins due to the biosynthetic machinery, their introduction through synthesis allows for the investigation of how different heterocycles influence the molecule's conformation, metal-binding properties, and interactions with biological targets. researchgate.netmdpi.com

Conformational Analysis and Structural Dynamics of Lissoclinamide 4

Influence of Constituent Heterocycles (Oxazoline, Thiazole (B1198619), Thiazoline) on Cyclopeptide Conformation

The presence of oxazoline (B21484), thiazole, and thiazoline (B8809763) rings in cyclopeptides like Lissoclinamide 4 imposes considerable conformational restrictions compared to their linear counterparts. acs.orgmdpi.com These heterocycles reduce the flexibility of the macrocycle, often leading to the preference for a limited number of secondary structures in both solid and solution states. acs.org

Studies on related cyclopeptides, such as Lissoclinamide 7 (which has two thiazoline rings and one oxazoline) and Lissoclinamide 5 (which has two thiazole rings and one oxazoline), provide insights into the general impact of these heterocycles on conformation within this class of compounds. acs.orguq.edu.au For instance, Lissoclinamide 7 exhibits conformational preferences in the solid and solution states dominated by a type II β-turn formed by the prolyl-oxazoline moiety and a β-loop segment stabilized by intramolecular five-membered hydrogen bonds at the thiazoline-D-phenylalanine-thiazoline sequence. acs.org The introduction of these heterocycles is understood to preorganize the macrocycles into specific 3D shapes. acs.org

The difference in the oxidation state between a thiazole and a thiazoline ring, as seen when comparing Lissoclinamide 4 (thiazoline and thiazole) and Lissoclinamide 5 (two thiazoles), can lead to significant differences in conformation and, consequently, biological activity. uq.edu.aumdpi.com This highlights that the specific nature of the heterocycle plays a crucial role in shaping the macrocyclic structure. uq.edu.au

Application of Spectroscopic and Computational Approaches for Conformational Elucidation

The structural elucidation and conformational analysis of Lissoclinamide 4 and related cyclopeptides have heavily relied on spectroscopic and computational methods. Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques, such as COSY and 1H-13C shift correlation experiments, have been instrumental in determining the sequence of amino acids and assigning the structures of these complex molecules. nih.govuq.edu.auacs.orggoogle.com Detailed analysis of 1H and 13C NMR spectra provides crucial data on the chemical environment of individual atoms, offering insights into the molecule's conformation in solution. acs.orggoogle.com

Mass spectrometry, including High-Resolution Electron Ionization Mass Spectrometry (HREIMS) and Fast Atom Bombardment Mass Spectrometry (FAB-MS), has been used to determine the molecular formula and mass of Lissoclinamide 4, supporting the structural assignments derived from NMR data. nih.govacs.orggoogle.com

Computational approaches, such as molecular dynamics simulations and density functional theory (DFT) studies, have also been employed to investigate the three-dimensional structures and dynamics of lissoclinamides and related cyclic peptides. researchgate.netresearchgate.netnih.govpublish.csiro.au These methods can complement experimental data by providing detailed information on preferred conformations, flexibility, and interactions. For instance, NOE-restrained molecular dynamics has been used to confirm the absolute stereochemistry derived by degradative methods for some lissoclinamides. researchgate.netnih.gov Computational studies can also explore the potential for metal ion binding and evaluate the stability of different conformations or synthetic mimics. publish.csiro.au

Future Directions in Lissoclinamide 4 Academic Research

Advancements in Biosynthetic Pathway Engineering for Diversified Production.

Lissoclinamide 4 belongs to the cyanobactin family of ribosomally synthesized and post-translationally modified peptides (RiPPs) mdpi.com. The biosynthesis of cyanobactins involves a gene cluster encoding precursor peptides and enzymes responsible for modifications such as heterocyclization (formation of thiazoles and oxazolines), cleavage, and macrocyclization mdpi.complos.org. Understanding and engineering this biosynthetic pathway holds significant potential for the diversified production of Lissoclinamide 4 and its derivatives core.ac.ukresearchgate.net.

Research in this area focuses on elucidating the precise enzymatic steps involved in the formation of the characteristic heterocycles and the macrocyclic ring of Lissoclinamide 4 mdpi.comcore.ac.uk. Cyanobactin biosynthesis typically involves cyclodehydratases (YcaO-family proteins) for azoline formation and oxidases for subsequent aromatization to azoles core.ac.ukresearchgate.net. Macrocyclization is often catalyzed by specific proteases plos.orgresearchgate.net.

Advancements in synthetic biology and genetic engineering techniques allow for the manipulation of these gene clusters in heterologous hosts like Escherichia coli mdpi.combiorxiv.org. By reconstituting or modifying the Lissoclinamide 4 biosynthetic pathway in a controllable system, researchers aim to:

Improve the yield of Lissoclinamide 4 production, which is often limited by natural extraction methods biorxiv.org.

Introduce mutations or substitute enzymes to generate novel Lissoclinamide 4 analogues with altered structures and potentially improved properties core.ac.ukresearchgate.net. This could involve modifying the precursor peptide sequence or altering the specificity of the modifying enzymes plos.org.

Gain deeper insights into the substrate recognition elements and catalytic mechanisms of the enzymes involved, such as the RiPP precursor peptide recognition element (RRE) for cyclodehydratases core.ac.uk.

Engineered biosynthetic pathways have shown success in producing other complex natural products biorxiv.org. Applying similar strategies to the Lissoclinamide 4 pathway could pave the way for sustainable and versatile production, moving beyond reliance on the symbiotic relationship with Lissoclinum patella mdpi.complos.org.

Strategies for De Novo Design of Functionally Tuned Lissoclinamide 4 Analogues.

Beyond modifying the natural biosynthetic pathway, de novo design strategies offer a powerful approach to create Lissoclinamide 4 analogues with specifically tuned functions researchgate.net. This involves designing peptide sequences and incorporating modified or non-proteinogenic amino acids to build molecules from scratch that mimic or improve upon the structural and biological characteristics of Lissoclinamide 4 nih.gov.

Key strategies in this area include:

Structure-Activity Relationship (SAR) Guided Design: Based on existing SAR studies of Lissoclinamide 4 and related cyanobactins, researchers can identify key structural motifs responsible for biological activity and design analogues that enhance or alter these interactions nih.govacs.org.

Incorporation of Non-Proteinogenic Amino Acids and Heterocycles: Introducing synthetic amino acids or designing novel heterocycles similar to the thiazole (B1198619) and oxazoline (B21484) rings in Lissoclinamide 4 can lead to analogues with enhanced stability, altered pharmacokinetics, or novel biological targets nih.gov. Studies on related cyclic peptides have explored the incorporation of non-natural heterocycles like 1,2,4-thiadiazoles to investigate their effect on metal ion coordination and biological activity researchgate.net.

Computational Design Approaches: Utilizing computational tools, including molecular docking, molecular dynamics simulations, and de novo protein/peptide design algorithms (such as those inspired by AlphaFold), can aid in predicting the optimal sequences and structures for desired functions, such as target binding or improved solubility researchgate.netnih.gov.

Combinatorial Chemistry and Library Synthesis: Generating libraries of Lissoclinamide 4 analogues through combinatorial synthesis allows for high-throughput screening to identify compounds with desired activities researchgate.netgoogle.com. Methodological innovations in peptide synthesis, such as microwave-assisted cyclization and the use of solid-phase peptide synthesis (SPPS) combined with biocatalysis, are crucial for building diverse analogue libraries researchgate.netresearchgate.net.

The goal of de novo design is to create a chemical space around the Lissoclinamide 4 scaffold, leading to the discovery of analogues with potentially improved potency, selectivity, or novel therapeutic applications ontosight.ai.

Deeper Unraveling of Complex Molecular Interactions and Signaling Pathways.

Understanding how Lissoclinamide 4 interacts with biological targets at the molecular level is fundamental to realizing its potential ontosight.ai. While Lissoclinamide 4 has shown cytotoxic activity, the specific molecular interactions and the signaling pathways it modulates are not yet fully elucidated nih.gov.

Future research will focus on:

Target Identification: Employing biochemical and cell biology techniques to identify the specific proteins, enzymes, or other biomolecules that Lissoclinamide 4 binds to or interacts with ontosight.ai. This could involve affinity chromatography, pull-down assays, and activity-based protein profiling.

Mechanism of Action Studies: Investigating the downstream effects of Lissoclinamide 4 binding, including its impact on cellular processes such as cell cycle progression, apoptosis, and signaling cascades nih.govgoogle.com. For instance, if a target is identified within a known signaling pathway (e.g., MAPK pathway, PI3K pathway), further studies would explore how Lissoclinamide 4 modulates this pathway google.com.

Structural Biology: Determining the three-dimensional structure of Lissoclinamide 4 in complex with its targets using techniques like X-ray crystallography or cryo-electron microscopy ontosight.ai. This provides atomic-level detail of the interaction, which is invaluable for rational analogue design.

Metal Ion Coordination: Investigating the potential of Lissoclinamide 4 to coordinate metal ions, similar to other cyanobactins like the patellamides which are known to form complexes with copper(II) ions researchgate.netuc.ptrsc.org. Understanding metal binding properties could reveal insights into its biological function or provide avenues for developing metal-activated prodrugs.

Unraveling these complex molecular interactions and signaling pathways will provide a clearer picture of Lissoclinamide 4's biological profile and guide the development of more effective analogues.

Methodological Innovations in Synthetic Accessibility and Analogue Library Generation.

The structural complexity of Lissoclinamide 4, with its multiple stereocenters and heterocycles, presents significant challenges for chemical synthesis rsc.org. Developing efficient and versatile synthetic methodologies is crucial for accessing Lissoclinamide 4 and generating diverse libraries of analogues for biological screening researchgate.net.

Future directions in synthetic methodology include:

Development of More Efficient Cyclization Strategies: Macrocyclization is a key step in the synthesis of cyclic peptides like Lissoclinamide 4 researchgate.net. Research will focus on developing robust and high-yielding cyclization methods that are compatible with the various functional groups present.

Stereoselective Synthesis of Heterocycles: The thiazole and oxazoline rings in Lissoclinamide 4 are formed from cysteine, serine, and threonine residues, often with specific stereochemistries mdpi.comrsc.org. Developing stereoselective methods for the formation of these heterocycles is essential for synthesizing the correct isomers and novel analogues rsc.org.

Solid-Phase Synthesis Advancements: Improving solid-phase peptide synthesis (SPPS) protocols to efficiently incorporate modified amino acids and handle the cyclization of complex sequences will be vital for analogue library generation researchgate.net.

Chemoenzymatic Synthesis: Combining chemical synthesis with enzymatic steps, particularly using enzymes from the cyanobactin biosynthetic pathway (e.g., cyclodehydratases, macrocyclases), offers a promising route to access complex structures and generate diverse analogues researchgate.net.

Flow Chemistry and Automation: Implementing flow chemistry and automated synthesis platforms can enable the rapid and efficient synthesis of Lissoclinamide 4 and its analogues, facilitating the creation of larger and more diverse libraries researchgate.net.

Innovations in synthetic accessibility will directly impact the pace of research by providing easier access to Lissoclinamide 4 and enabling the systematic exploration of its structure-activity relationships through the generation of comprehensive analogue libraries.

Q & A

Basic Research Questions

Q. What experimental methods are essential for characterizing the structure of Lissoclinamide 4?

- Methodology : Utilize nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) for structural elucidation. NMR (e.g., 2D COSY, NOESY) resolves cyclic peptide connectivity and stereochemistry, while HR-MS confirms molecular weight and purity. For example, Boden and Pattenden (2000) validated the stereochemical configuration of Lissoclinamide 4 using these techniques during total synthesis .

- Key Considerations : Cross-reference spectral data with synthetic standards or related cyclic peptides (e.g., patellamides) to resolve ambiguities in overlapping signals .

Q. How should researchers design initial bioactivity screening for Lissoclinamide 4?

- Methodology : Prioritize in vitro assays targeting cytotoxic, antimicrobial, or anti-fouling activities, given its marine origin. Use cell lines (e.g., HeLa, MCF-7) for cytotoxicity and Gram-positive/negative bacteria for antimicrobial testing. Dose-response curves (IC₅₀/MIC values) and controls (e.g., doxorubicin for cytotoxicity) are critical for reliability .

- Data Interpretation : Compare results with structurally similar compounds (e.g., lissoclinolide or patellamides) to identify structure-activity relationships (SARs) .

Q. What protocols are recommended for isolating Lissoclinamide 4 from marine sources?

- Methodology : Employ bioassay-guided fractionation using solvent partitioning (e.g., ethyl acetate for non-polar metabolites) followed by HPLC purification with C18 columns. Tandem mass spectrometry (LC-MS/MS) aids in tracking target fractions. Schmidt et al. (2005) optimized this approach for cyanobacterial symbionts of Lissoclinum patella .

- Challenges : Address low natural abundance by scaling up biomass collection or exploring symbiotic cyanobacterial cultures (e.g., Prochloron didemni) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Lissoclinamide 4?

- Methodology : Conduct meta-analysis of existing studies to identify variables (e.g., assay conditions, compound purity). Reproduce experiments under standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Use statistical tools (ANOVA, t-tests) to quantify variability and validate significance .

- Case Example : Discrepancies in cytotoxicity IC₅₀ values may arise from differences in cell line passage numbers or solvent effects (e.g., DMSO concentration). Re-test with controlled parameters and report detailed supplementary data .

Q. What strategies are effective for studying the biosynthetic pathway of Lissoclinamide 4?

- Methodology : Combine genomic analysis (e.g., sequencing Prochloron didemni symbionts) with heterologous expression in model systems (e.g., E. coli). Schmidt et al. (2005) identified the pat gene cluster responsible for patellamide biosynthesis, a related compound class, via this approach .

- Advanced Techniques : Use CRISPR-Cas9 to knock out suspected biosynthetic genes and monitor metabolite production changes via LC-MS .

Q. How can computational methods enhance the study of Lissoclinamide 4’s mechanism of action?

- Methodology : Apply molecular docking (e.g., AutoDock Vina) to predict target binding (e.g., proteasome or microtubules). Validate predictions with in vitro binding assays (e.g., surface plasmon resonance). Molecular dynamics simulations (e.g., GROMACS) assess stability of ligand-target complexes .

- Data Integration : Cross-correlate docking scores with experimental bioactivity to prioritize high-probability targets .

Q. What challenges arise in the total synthesis of Lissoclinamide 4, and how are they addressed?

- Methodology : Overcome cyclization hurdles using microwave-assisted solid-phase peptide synthesis (SPPS) or native chemical ligation. Boden and Pattenden (2000) achieved macrocyclization via HATU/DIPEA activation under high dilution to minimize oligomerization .

- Analytical Validation : Confirm regioselectivity and stereopurity using chiral HPLC and X-ray crystallography (if crystals are obtainable) .

Q. How should researchers design experiments to explore synergistic effects of Lissoclinamide 4 with other drugs?

- Methodology : Use combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy/antagonism. Test fixed-ratio drug combinations in dose-matrix formats and analyze via CompuSyn software .

- Biological Relevance : Prioritize combinations based on shared targets (e.g., tubulin inhibitors paired with proteasome inhibitors) and validate in 3D cell cultures or in vivo models .

Data Presentation and Reproducibility Guidelines

- Tables/Figures : Use simplified schematics for biosynthesis pathways and SAR tables. Avoid overcrowding with chemical structures; highlight key residues (e.g., thiazoline rings) critical for activity .

- Reproducibility : Document synthetic protocols (e.g., reagent equivalents, reaction temperatures) and raw spectral data in supplementary materials. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。